molecular formula C9H6F3NO2 B8683473 3-(Hydroxymethyl)-5-(trifluoromethoxy)benzonitrile

3-(Hydroxymethyl)-5-(trifluoromethoxy)benzonitrile

Cat. No.: B8683473
M. Wt: 217.14 g/mol
InChI Key: RALUJIZPXNQHIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Hydroxymethyl)-5-(trifluoromethoxy)benzonitrile is a useful research compound. Its molecular formula is C9H6F3NO2 and its molecular weight is 217.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H6F3NO2

Molecular Weight

217.14 g/mol

IUPAC Name

3-(hydroxymethyl)-5-(trifluoromethoxy)benzonitrile

InChI

InChI=1S/C9H6F3NO2/c10-9(11,12)15-8-2-6(4-13)1-7(3-8)5-14/h1-3,14H,5H2

InChI Key

RALUJIZPXNQHIJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C#N)OC(F)(F)F)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Cyano-5-(trifluoromethoxy)benzoyl chloride (844 mg, 3.38 mmol) was dissolved in THF (10 mL) and cooled to 0° C. Sodium borohydride (320 mg, 8.45 mmol) was added, followed by methanol (2 mL) and the reaction was stirred for 20 min at 0° C. before it was allowed to warm to room temperature. After 2 h, the reaction mixture was acidified to pH 3 with 1.0 M HCl. The aqueous mixture was extracted with ethyl acetate and the combined extracts were dried over sodium sulfate, filtered and concentrated under reduced pressure. The residue was purified by silica gel column chromatography to give the title compound (440 mg). LCMS m/z=218.3 [M+H]+.
Quantity
844 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
320 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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